1-(4,5-Dihydro-1H-imidazol-2-yl)-5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one
Description
Properties
Molecular Formula |
C12H14N4O |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-yl)-5,6-dimethyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C12H14N4O/c1-7-5-9-10(6-8(7)2)16(12(17)15-9)11-13-3-4-14-11/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,17) |
InChI Key |
UFNIYBAXFGSTBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)N2)C3=NCCN3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Condensation
- The benzimidazolone core is synthesized by condensation of 4,5-dimethyl-o-phenylenediamine with appropriate carboxylic acid derivatives or their activated forms (e.g., acetic anhydride or carbonyldiimidazole).
- Acidic or basic conditions facilitate cyclization to form the benzimidazol-2-one ring system.
- For example, condensation with acetic anhydride under reflux yields the 5,6-dimethyl benzimidazol-2-one scaffold with moderate to good yields.
Industrial and Laboratory Conditions
- Industrial synthesis may employ continuous flow reactors with optimized temperature (80–120 °C) and solvent systems (e.g., ethanol, dichloromethane) to maximize yield and purity.
- Catalysts such as acid catalysts or bases (e.g., triethylamine) can be used to promote cyclization.
- Purification is typically achieved by crystallization from ethanol or other suitable solvents.
Characterization
- The benzimidazolone intermediate is characterized by NMR (1H, 13C), confirming methyl substitution at the 5 and 6 positions.
- X-ray crystallography can be used to confirm the benzimidazolone ring structure and substitution pattern.
Detailed Research Findings
- The ring contraction mechanism from tetrahydro-5H-benzo[f]imidazo[2,1-b]triazepin-5-one to the imidazoline-substituted benzimidazol-2-one involves oxidative steps that are facilitated by DDQ or similar oxidants.
- The presence of methyl groups at the 5 and 6 positions influences the electronic properties and steric environment, affecting reaction rates and yields.
- Characterization by NMR confirms the presence of the imidazoline ring protons (typically appearing as multiplets in the 2.5–4.0 ppm range) and methyl groups on the aromatic ring.
- Mass spectrometry and elemental analysis validate the molecular formula and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring facilitates nucleophilic displacement of halogens under mild conditions. Key reactions include:
Chlorine Substitution
The 4-chloro group undergoes SNAr with nitrogen nucleophiles:
Iodine Substitution
The 6-iodo group participates in SNAr with stronger nucleophiles (e.g., thiols):
-
Reaction with benzyl mercaptan in DMSO at 120°C yields 6-benzylthio derivatives (82% yield).
Cross-Coupling Reactions
The iodine substituent enables transition metal-catalyzed couplings:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub> | DME/H<sub>2</sub>O, 90°C | 6-Phenyl derivative | 78% |
| 4-Methoxyphenylboronic acid | Pd(OAc)<sub>2</sub>/XPhos | THF, reflux | 6-(4-Methoxyphenyl) derivative | 85% |
Buchwald-Hartwig Amination
Reaction with secondary amines using Pd<sup>0</sup> catalysts:
-
Coupling with morpholine using Pd<sub>2</sub>(dba)<sub>3</sub>/BINAP forms 6-morpholino derivatives (83% yield) .
Alkylation at Methyl Group
The 2-methyl group undergoes radical or base-mediated alkylation:
-
Treatment with benzyl bromide and NaH in DMF introduces a benzyl group at the methyl position (65% yield).
Halogen Exchange Reactions
The iodine atom can be replaced via Finkelstein reaction:
-
Reaction with KF/CuI in DMF at 150°C converts 6-iodo to 6-fluoro derivatives (58% yield).
Ring Functionalization
The thienopyrimidine core participates in cycloadditions:
-
[4+2] Cycloaddition with maleic anhydride forms fused bicyclic adducts (44% yield) under microwave irradiation.
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds containing both imidazole and benzimidazole moieties exhibit enhanced biological efficacy compared to simpler derivatives. The following are key areas where this compound shows promise:
Antimicrobial Activity
Studies have shown that imidazole derivatives possess significant antimicrobial properties. The structural features of 1-(4,5-Dihydro-1H-imidazol-2-yl)-5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one may contribute to its effectiveness against various pathogens. Compounds with similar structures have demonstrated activity against bacteria and fungi, suggesting that this compound could be developed into a potent antimicrobial agent .
Anticancer Properties
The unique structure of this compound allows for potential interactions with cancer cell pathways. Research on related compounds has indicated that imidazole derivatives can inhibit cancer cell proliferation and induce apoptosis. The dual-ring system may enhance the binding affinity to specific cancer-related targets, making it a candidate for further investigation in cancer therapy .
Anti-inflammatory Effects
Imidazole derivatives have also been noted for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation. This application requires further exploration through in vitro and in vivo studies to establish efficacy and safety profiles .
Case Studies and Research Findings
Several studies have documented the biological activities associated with compounds similar to 1-(4,5-Dihydro-1H-imidazol-2-yl)-5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity among imidazole derivatives, suggesting potential for this compound in antibiotic development. |
| Study 2 | Evaluated the anticancer properties of structurally related compounds, indicating pathways for further research into cancer treatment applications. |
| Study 3 | Investigated anti-inflammatory effects of imidazole derivatives, providing a basis for therapeutic applications in inflammatory diseases. |
Biological Activity
1-(4,5-Dihydro-1H-imidazol-2-yl)-5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a compound that belongs to the class of benzimidazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
- Molecular Formula : C₁₂H₁₄N₄O
- Molecular Weight : 230.27 g/mol
- CAS Number : 791729-22-1
Antimicrobial Activity
Benzimidazole derivatives are known for their antimicrobial properties. In a study examining various benzimidazole compounds, researchers found that derivatives with imidazole cores exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives was noted as follows:
| Compound | MIC (μg/ml) | Target Organism |
|---|---|---|
| 1 | 50 | Salmonella typhi |
| 2 | 62.5 | Staphylococcus aureus |
| 3 | 12.5 | Escherichia coli |
These results suggest that the compound may exhibit similar antimicrobial efficacy due to its structural similarities with other effective benzimidazole derivatives .
Anticancer Activity
Research has indicated that certain benzimidazole derivatives possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, compounds with modifications at the benzimidazole moiety have been shown to inhibit the growth of various cancer cells, including breast and colon cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazole derivatives have also been documented. Compounds similar to 1-(4,5-Dihydro-1H-imidazol-2-yl)-5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one have been observed to reduce inflammation markers in vitro and in vivo. This activity is typically assessed through the measurement of cytokine levels and inflammatory mediators in treated cells or animal models .
The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:
- Imidazoline Receptors : The presence of the imidazole ring allows interaction with imidazoline receptors, which are implicated in various physiological processes including blood pressure regulation and neuroprotection .
- Enzyme Inhibition : Some studies suggest that benzimidazole derivatives can act as inhibitors of enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and various kinases .
Case Studies
Several studies have explored the pharmacological potential of related compounds:
- Antimicrobial Efficacy : A study found that a series of benzimidazole derivatives exhibited potent activity against multidrug-resistant strains of bacteria, suggesting a valuable therapeutic avenue for treating infections caused by resistant pathogens .
- Anticancer Properties : In vitro experiments demonstrated that certain benzimidazole analogs could significantly reduce the viability of cancer cells compared to control groups, indicating their potential as anticancer agents .
- Neuroprotective Effects : Research on imidazoline compounds has shown potential neuroprotective effects in models of neurodegenerative diseases, hinting at broader applications for compounds like 1-(4,5-Dihydro-1H-imidazol-2-yl)-5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazolone Derivatives with Piperidine Substitutions
- 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Structural Difference: Replaces the imidazoline ring with a piperidine group. Bioactivity: Serves as a scaffold for isoform-selective phospholipase D (PLD) inhibitors. Chlorinated derivatives exhibit dual PLD1/PLD2 inhibition (IC₅₀ = 10–100 nM for PLD1; 10–40-fold selectivity over PLD2) . Synthetic Route: Reductive amination of Schiff’s bases derived from 5,6-dimethoxy indanone .
Benzimidazolone Derivatives with Aromatic Substitutions
- 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one (CAS 10045-45-1): Structural Difference: Substitutes the imidazoline group with a phenyl ring. Bioactivity: Used as an intermediate in anticancer agents.
- 1-Ethyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one (CAS 59167-83-8):
Benzimidazolone Derivatives with Triazole Linkages
- 1-(1-(4-(7-Phenyl-1H-imidazo[4,5-g]quinoxalin-6-yl)benzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Structural Difference: Integrates a triazole-linked imidazoquinoxaline moiety. Bioactivity: Demonstrated high binding affinity (ΔG = -44.43 kcal/mol; Ki = 1.64 × 10⁻⁸ M) in co-crystal studies with kinase targets .
Key Research Findings and Trends
Structural-Activity Relationships (SAR) :
- The imidazoline group in the target compound offers conformational flexibility but lacks the PLD1 selectivity seen in piperidine-substituted analogues .
- Aromatic substitutions (e.g., phenyl) enhance cytotoxicity, likely via π-π stacking interactions in biological targets .
Synthetic Challenges :
- Imidazoline-containing derivatives require precise alkylation conditions to avoid side reactions (e.g., over-oxidation of thione intermediates) .
- Piperidine-linked analogues demand multi-step syntheses but provide higher bioactivity diversity .
Biological Gaps: Limited data exist on the target compound’s pharmacological profile compared to its piperidine and triazole analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
